Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound with a molecular formula of C12H10N6O3S . This compound is part of a class of heterocyclic compounds that contain both nitrogen and sulfur atoms in their structure, making them of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common method involves the condensation of aryl aldehydes, 2-aminotetrazole, substituted acetophenones, or ethyl acetoacetate . The reaction proceeds through a simple, mild, and efficient procedure utilizing catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate can be compared with other similar compounds such as:
Tetrazolo[1,5-a]pyrimidines: These compounds share a similar tetrazole ring structure and have comparable chemical properties.
Pyrazolo[1,5-a]pyrimidines: These compounds also contain a fused heterocyclic ring system and are used in similar applications.
Thiazole derivatives: Compounds with a thiazole ring are structurally related and exhibit similar reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a tetrazole moiety, and a pyridine derivative, which contribute to its biological properties. The structural formula can be represented as follows:
Key Features:
- Thiazole Ring: Known for antimicrobial and anticancer properties.
- Tetrazole Moiety: Mimics carboxylic acids, facilitating enzyme binding and inhibition.
- Pyridine Derivative: Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The tetrazole ring can bind to enzymes, inhibiting their activity. This is particularly relevant in pathways involving metabolic enzymes or those linked to cancer progression.
- Receptor Modulation: The compound may modulate receptor functions, influencing various signaling pathways that lead to therapeutic effects such as anti-inflammatory or anticancer activities .
Anticancer Activity
Research indicates that compounds with similar structures exhibit potent anticancer activities against various cell lines:
- Cytotoxicity Assays: Compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Structure-Activity Relationship (SAR): The presence of electronegative groups and specific substitutions on the thiazole ring significantly enhance cytotoxicity. For instance, modifications that increase hydrophobic interactions or hydrogen bonding capabilities tend to improve efficacy against cancer cells .
Antimicrobial Activity
The thiazole component has been associated with notable antimicrobial properties. Studies have demonstrated that derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for survival .
Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of synthesized tetrazolopyrimidine derivatives on several human cancer cell lines. The results indicated that compounds bearing the tetrazole moiety exhibited significant anticancer activity compared to standard treatments like doxorubicin. Notably, one derivative showed an IC50 value of 0.5 µM against MCF-7 cells, highlighting the potential of these compounds in cancer therapy .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, derivatives containing the thiazole ring were tested against Gram-positive and Gram-negative bacteria. Results showed that certain compounds had minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
Properties
Molecular Formula |
C12H10N6O3S |
---|---|
Molecular Weight |
318.31 g/mol |
IUPAC Name |
methyl 4-methyl-2-(tetrazolo[1,5-a]pyridine-7-carbonylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10N6O3S/c1-6-9(11(20)21-2)22-12(13-6)14-10(19)7-3-4-18-8(5-7)15-16-17-18/h3-5H,1-2H3,(H,13,14,19) |
InChI Key |
LOLRCTRXTWOPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC3=NN=NN3C=C2)C(=O)OC |
Origin of Product |
United States |
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